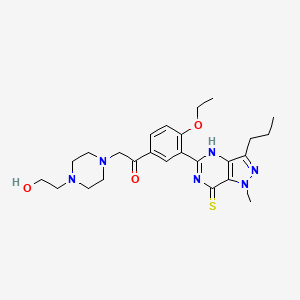

Hydroxythio Acetildenafil

Overview

Description

Hydroxythio Acetildenafil is a synthetic drug that is an analog of Sildenafil . It has been detected in various brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . It is said to enhance male sexual function .

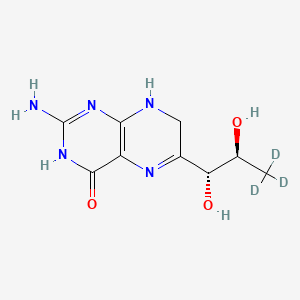

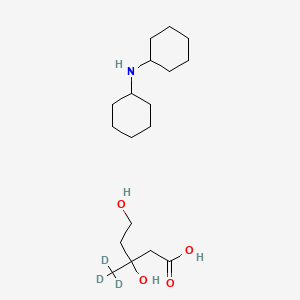

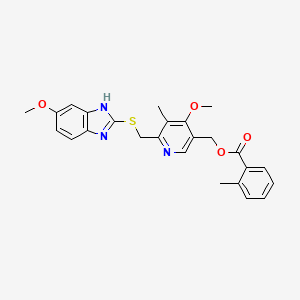

Molecular Structure Analysis

The molecular formula of Hydroxythio Acetildenafil is C25H34N6O3S . Its average mass is 498.641 Da and its monoisotopic mass is 498.241302 Da .Scientific Research Applications

Anti-Cancer Agent Targeting XIAP Protein

Hydroxythio Acetildenafil has been studied for its potential as an anti-cancer agent, specifically targeting the X-linked inhibitor of apoptosis protein (XIAP). XIAP is responsible for neutralizing caspases-3, 7, and 9, which are crucial for the apoptosis process. Overexpression of XIAP can decrease apoptosis, leading to cancer development. Hydroxythio Acetildenafil’s interaction with XIAP suggests its potential use in cancer therapy by promoting apoptosis in cancer cells .

Molecular Docking Studies

The compound has been utilized in molecular docking studies to predict and evaluate interactions between enzymes/proteins and their inhibitors. This application is significant in drug discovery and development, providing insights into the binding affinities and modes of action of potential therapeutic agents .

Pharmacophore Modeling

Researchers have applied structure-based pharmacophore modeling to Hydroxythio Acetildenafil to identify its key features responsible for biological activity. This method helps in the virtual screening of large compound libraries to find new drugs with similar properties .

Virtual Screening

Virtual screening techniques have been employed using Hydroxythio Acetildenafil as a reference molecule to search for natural compounds with anti-cancer properties. This approach accelerates the drug discovery process by identifying promising candidates for further investigation .

ADMET Analysis

Hydroxythio Acetildenafil has been subjected to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to predict its pharmacokinetic properties and safety profile. Such studies are crucial for assessing the drug-likeness of a compound before clinical trials .

Enzyme/Protein Inhibitor Prediction

The compound’s ability to inhibit specific enzymes or proteins has been explored through computational methods. This application is vital for understanding the mechanism of action and potential therapeutic uses of Hydroxythio Acetildenafil .

Mechanism of Action

Target of Action

Hydroxythio Acetildenafil primarily targets the X-linked inhibitor of apoptosis protein (XIAP) . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . Overexpression of XIAP decreases the apoptosis process in the cell, leading to the development of cancer .

Mode of Action

It is known that various types of xiap antagonists, including hydroxythio acetildenafil, are generally used to repair the defective apoptosis process that can eliminate carcinoma from living bodies . These compounds are designed to induce apoptosis by freeing up caspases .

Biochemical Pathways

Hydroxythio Acetildenafil affects the apoptosis pathway by targeting XIAP. XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . By inhibiting XIAP, Hydroxythio Acetildenafil allows these caspases to induce apoptosis, thereby eliminating unwanted cells from multicellular organisms .

Pharmacokinetics

The compound’s molecular weight is 498641 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Hydroxythio Acetildenafil’s action is the induction of apoptosis in cancer cells. By inhibiting XIAP, the compound allows caspases to induce apoptosis, leading to the elimination of carcinoma from living bodies .

properties

IUPAC Name |

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXVEZHZFNNJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675962 | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxythio Acetildenafil | |

CAS RN |

1159977-47-5 | |

| Record name | Hydroxythio acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIO ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)